4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde is an organic compound that features a brominated benzaldehyde core with two 4-methoxyphenyl groups attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde typically involves the bromination of a benzaldehyde derivative followed by the introduction of the bis(4-methoxyphenyl)amino group. One common method involves the reaction of 2-bromobenzaldehyde with bis(4-methoxyphenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-[Bis(4-methoxyphenyl)amino]-2-bromobenzoic acid.
Reduction: 4-[Bis(4-methoxyphenyl)amino]-2-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited for the development of semiconductors. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(4-methoxyphenyl)amino]benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-[Bis(4-methoxyphenyl)amino]phenylboronic acid: Contains a boronic acid group instead of an aldehyde, offering different reactivity and applications.
4-[Bis(4-methoxyphenyl)amino]-2-oxoacetic acid:
Uniqueness
4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde is unique due to the presence of both the bromine atom and the bis(4-methoxyphenyl)amino group. This combination provides a distinct reactivity profile and makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
664375-74-0 |
---|---|
Molecular Formula |
C21H18BrNO3 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H18BrNO3/c1-25-19-9-5-16(6-10-19)23(17-7-11-20(26-2)12-8-17)18-4-3-15(14-24)21(22)13-18/h3-14H,1-2H3 |
InChI Key |
CSKUDNVCRPLUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.